N-(2,5-diethoxyphenyl)-2-({3-methyl-4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide
Description
N-(2,5-diethoxyphenyl)-2-({3-methyl-4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide is a structurally complex heterocyclic compound featuring a thieno[3,2-d]pyrimidine core. This scaffold is fused with a phenyl group at position 7 and substituted with a methyl group at position 2.
Properties
IUPAC Name |
N-(2,5-diethoxyphenyl)-2-(3-methyl-4-oxo-7-phenylthieno[3,2-d]pyrimidin-2-yl)sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N3O4S2/c1-4-31-17-11-12-20(32-5-2)19(13-17)26-21(29)15-34-25-27-22-18(16-9-7-6-8-10-16)14-33-23(22)24(30)28(25)3/h6-14H,4-5,15H2,1-3H3,(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMPNJBDARFCLCF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1)OCC)NC(=O)CSC2=NC3=C(C(=O)N2C)SC=C3C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
495.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,5-diethoxyphenyl)-2-({3-methyl-4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, synthesis, and mechanisms of action based on available research findings.
Chemical Structure and Properties
The compound has the following structural characteristics:
- Molecular Formula : CHNOS
- Molecular Weight : 467.6 g/mol
- Core Structure : Thieno[3,2-d]pyrimidine with sulfanyl and acetamide functionalities.
The presence of methoxy and sulfanyl groups is significant as these moieties can influence the compound's reactivity and biological interactions.
While the precise mechanism of action for this compound remains to be fully elucidated, thienopyrimidine compounds typically interact with various biological targets:
- Enzyme Inhibition : These compounds may inhibit key enzymes involved in cancer cell proliferation.
- Receptor Binding : Potential interactions with cellular receptors could modulate signaling pathways critical for tumor growth.
- Gene Expression Alteration : The compound might affect gene expression profiles associated with cancer progression.
Synthesis and Evaluation Studies
Recent studies have focused on synthesizing similar thienopyrimidine derivatives and evaluating their biological activities. For instance:
- Anticancer Screening : A study identified novel anticancer compounds through screening drug libraries on multicellular spheroids. Compounds with structural similarities to N-(2,5-diethoxyphenyl)-2-{(3-methyl-4-oxo)} demonstrated significant cytotoxicity against various cancer cell lines .
- Antimicrobial Activity : Other derivatives have been evaluated for antimicrobial properties, indicating that modifications in the thienopyrimidine structure can lead to enhanced activity against bacterial strains .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural and functional attributes can be compared to three analogs from the literature (see Table 1). While direct pharmacological or physicochemical data for the target compound are absent in the provided evidence, inferences can be drawn from its molecular architecture and synthesis pathways.
Functional Group and Core Heterocycle Analysis
- Thieno[3,2-d]pyrimidine vs. Pyrimidinone/Tetrahydropyrimidine: The target compound’s thieno[3,2-d]pyrimidine core contrasts with the tetrahydropyrimidin-1(2H)-yl group in compounds m, n, and o from Pharmacopeial Forum .
- Sulfanyl Acetamide vs. Sulfamoyl/Phenoxy Acetamide: The sulfanyl bridge in the target compound differs from the sulfamoyl group in (S)-N-(4-(N-(2-Oxotetrahydrofuran-3-yl)sulfamoyl)phenyl)acetamide () and the phenoxy acetamide in compounds m, n, and o . Sulfamoyl groups (e.g., in ) enhance hydrogen-bonding capacity, while phenoxy groups may increase lipophilicity.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
